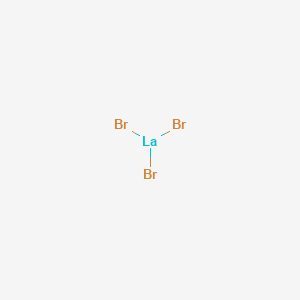

Bromuro de lantano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lanthanum (III) bromide (LaBr3) is an inorganic halide salt of lanthanum. It is a colorless white powder when pure. The single crystals of LaBr3 are hexagonal crystals with a melting point of 783 °C . It is highly hygroscopic and water-soluble .

Synthesis Analysis

Lanthanum bromide crystal arrays are difficult to process because LaBr3 is easy to crack and break . A large-pixel LaBr3 Compton camera prototype was designed and fabricated . The lateral position resolution was 5 mm, and the maximum deviation in the depth direction was 2.5 and 5 mm for the scatterer and absorber, respectively .Molecular Structure Analysis

Lanthanum and cerium bromides and chlorides form isomorphous alloy systems with the UCl3 type structure . These scintillating alloys exhibit high luminosity and proportional response .Physical And Chemical Properties Analysis

Lanthanum bromide has a high energy resolution and time resolution . It has a malleable, ductile, and soft metal. It oxidizes rapidly when exposed to air. It burns readily at 150 °C to form lanthanum oxide .Aplicaciones Científicas De Investigación

Imágenes médicas

Bromuro de lantano en sistemas de imágenes médicas híbridos: Los centelleadores de this compound dopados con cerio (LaBr₃:Ce) se han evaluado por sus propiedades de luminiscencia bajo condiciones radiográficas de rayos X . Estos cristales exhiben alta eficiencia absoluta y eficiencia cuántica de detección, lo que los hace adecuados para modalidades de imágenes médicas híbridas como PET/CT y SPECT/CT. Su compatibilidad con varios fotodetectores ópticos también los convierte en una opción prometedora para la detección de radiación en estos sistemas.

Detección de radiación

Espectrometría de rayos gamma de alta resolución: La alta resolución de energía y el rápido tiempo de decaimiento de los centelleadores LaBr₃:Ce permiten la espectrometría de rayos gamma de alta resolución . Esto es crucial para la obtención de imágenes precisas de rayos gamma y se puede aplicar en entornos donde se requiere la detección precisa de fuentes radiactivas, como en las centrales nucleares o durante la vigilancia ambiental.

Salvaguardas nucleares

Detectores de this compound para mediciones de salvaguardias: Los detectores de this compound ofrecen una resolución y eficiencia superiores en comparación con los detectores de centelleo tradicionales como el yoduro de sodio y el cloruro de lantano . Sirven como una alternativa a los detectores de germanio de alta pureza para algunas aplicaciones de salvaguardias, proporcionando un equilibrio entre el rendimiento y el costo.

Cámaras Compton

Desarrollo de prototipos de cámara Compton: Los cristales LaBr₃ se utilizan en cámaras Compton debido a su alta resolución de energía y tiempo . A pesar de los desafíos en el procesamiento de cristales LaBr₃, los avances recientes han llevado al desarrollo de prototipos de cámara Compton LaBr₃ de píxeles grandes. Estas cámaras pueden posicionar con precisión las fuentes radiactivas y tienen aplicaciones en la industria nuclear y el campo médico.

Detectores de centelleo

Detectores de centelleo inorgánicos de próxima generación: LaBr₃ (Ce) representa una nueva generación de detectores de rayos gamma de centelleo inorgánicos . Con una resolución mejorada y un tiempo de decaimiento de la luz más rápido, estos detectores están preparados para mejorar el rendimiento del equipo de detección de radiación.

Mecanismo De Acción

Target of Action

Lanthanum bromide (LaBr3) is primarily used in the field of radiation detection . Its primary targets are gamma rays, which it interacts with to produce scintillation, a flash of light produced in a transparent material by the passage of a particle .

Mode of Action

Lanthanum bromide interacts with gamma rays through a process known as scintillation. When gamma rays enter the crystal structure of lanthanum bromide, they excite the electrons present in the crystal. This excitation energy is then released in the form of light, which can be detected and measured . Codoping of Ce-doped LaBr3 with Ba, Ca, or Sr improves the energy resolution that can be achieved by radiation detectors based on these materials .

Biochemical Pathways

These bacteria contain proteins and other molecules that capture, transport, and utilize lanthanides .

Pharmacokinetics

It’s worth noting that lanthanum, when used in medical applications such as in the form of lanthanum carbonate, has low oral bioavailability and is excreted predominantly in bile .

Result of Action

The interaction of lanthanum bromide with gamma rays results in the emission of light, which can be detected and measured. This allows for the detection and measurement of gamma radiation, which is crucial in various fields such as nuclear physics, medical imaging, and environmental monitoring .

Action Environment

The performance of lanthanum bromide in radiation detection can be influenced by various environmental factors. For instance, the energy resolution of lanthanum bromide detectors can be improved by codoping with Ba, Ca, or Sr . Additionally, the temperature stability of lanthanum bromide detectors is excellent, with nearly flat photo emission over a 70 °C temperature range .

Safety and Hazards

Lanthanum bromide may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Análisis Bioquímico

Biochemical Properties

Lanthanum bromide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with glutathione-S-transferase, an enzyme involved in detoxification processes, leading to a decrease in its activity . Additionally, lanthanum bromide can influence the activity of other enzymes and proteins, potentially altering their function and stability. These interactions are crucial in understanding the compound’s overall biochemical impact.

Cellular Effects

Lanthanum bromide affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to lanthanum bromide can lead to oxidative stress in cells, resulting in changes in gene expression related to antioxidant defense mechanisms . Moreover, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of lanthanum bromide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Lanthanum bromide can bind to specific sites on enzymes and proteins, leading to conformational changes that either inhibit or activate their function. This binding can also result in the modulation of gene expression, as seen in the upregulation of genes involved in oxidative stress response . These molecular interactions are essential for understanding how lanthanum bromide exerts its effects at the cellular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lanthanum bromide can change over time. The compound’s stability and degradation play a crucial role in its long-term impact on cellular function. Studies have shown that prolonged exposure to lanthanum bromide can lead to cumulative effects, such as increased oxidative stress and altered enzyme activity . These temporal effects are important for assessing the compound’s potential long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of lanthanum bromide vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects, while higher doses can lead to adverse outcomes. For example, high doses of lanthanum bromide have been associated with increased oxidative stress, genotoxicity, and alterations in nervous system function . Understanding the dosage effects is crucial for determining the safe and effective use of lanthanum bromide in various applications.

Metabolic Pathways

Lanthanum bromide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. It can affect metabolic flux by altering the activity of key enzymes, such as those involved in oxidative stress response and detoxification . These interactions can lead to changes in metabolite levels, impacting the overall metabolic balance within the cell.

Transport and Distribution

Within cells and tissues, lanthanum bromide is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. For instance, lanthanum bromide can be transported into cells via ion channels or transporters, leading to its accumulation in specific cellular compartments . Understanding these transport and distribution mechanisms is essential for assessing the compound’s biological impact.

Subcellular Localization

Lanthanum bromide’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, lanthanum bromide may accumulate in the mitochondria, where it can influence mitochondrial function and oxidative stress response . These localization patterns are important for understanding the compound’s overall biochemical and cellular effects.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Lanthanum bromide can be achieved through a simple reaction between Lanthanum oxide and Hydrogen bromide gas.", "Starting Materials": [ "Lanthanum oxide (La2O3)", "Hydrogen bromide gas (HBr)" ], "Reaction": [ "Lanthanum oxide is added to a reaction vessel", "Hydrogen bromide gas is slowly introduced into the reaction vessel", "The reaction mixture is heated to a temperature of 500-600°C", "The reaction proceeds to completion, forming Lanthanum bromide (LaBr3)", "The Lanthanum bromide product is collected and purified through recrystallization" ] } | |

Número CAS |

13536-79-3 |

Fórmula molecular |

Br3La |

Peso molecular |

378.62 g/mol |

Nombre IUPAC |

lanthanum(3+);tribromide |

InChI |

InChI=1S/3BrH.La/h3*1H;/q;;;+3/p-3 |

Clave InChI |

XKUYOJZZLGFZTC-UHFFFAOYSA-K |

SMILES |

Br[La](Br)Br |

SMILES canónico |

[Br-].[Br-].[Br-].[La+3] |

Otros números CAS |

13536-79-3 |

Pictogramas |

Irritant |

Sinónimos |

LaBr(3) lanthanum bromide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Carboxy-2,6-dimethoxyphenoxy)methyl]-5-methyl-2-furancarboxylic acid](/img/structure/B1212446.png)